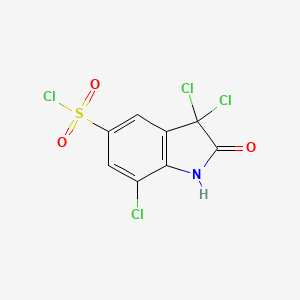

3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride

Description

Significance of the Oxoindoline Scaffold in Contemporary Synthetic Chemistry

The oxoindoline scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrolidone ring, is a cornerstone in modern synthetic and medicinal chemistry. nih.govresearchgate.netnih.govresearchgate.net This "privileged" scaffold is found at the core of numerous natural products and synthetic molecules exhibiting a wide array of biological activities. nih.govnih.govbenthamdirect.com Its structural rigidity and the presence of various reactive sites allow for facile functionalization, making it a versatile building block for creating diverse chemical libraries. researchgate.netresearchgate.net

The significance of the oxoindoline core is underscored by its presence in a variety of approved drugs and clinical candidates. For instance, Sunitinib, an anticancer agent, features a substituted oxindole (B195798) core and is used for the treatment of certain types of cancer. researchgate.netdigitellinc.com The ability of the oxoindoline structure to be modified at several positions enables chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their biological activity and pharmacokinetic profiles. researchgate.netresearchgate.net Research has demonstrated that derivatives of oxindole possess a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

Role of the Sulfonyl Chloride Functionality as a Synthetic Handle in Organic Transformations

The sulfonyl chloride group (-SO₂Cl) is a highly valuable functional group in organic synthesis, primarily serving as a reactive "handle" for the introduction of sulfonyl moieties into molecules. fiveable.memagtech.com.cn Its reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic and the chloride ion an excellent leaving group. fiveable.me

This reactivity is most prominently exploited in the synthesis of sulfonamides through reaction with primary or secondary amines. ucl.ac.uk The resulting sulfonamide linkage is a key feature in a vast number of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. Beyond sulfonamide formation, sulfonyl chlorides can participate in a variety of other transformations, such as Friedel-Crafts reactions to form sulfones, and reactions with alcohols to yield sulfonate esters. wikipedia.org The versatility of the sulfonyl chloride group makes it an indispensable tool for medicinal chemists and synthetic organic chemists in the construction of complex and biologically active molecules. nbinno.com

Overview of 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride within the broader context of halogenated oxoindolines and sulfonyl chloride derivatives

This compound is a specific and complex derivative within the broader class of halogenated oxoindolines. While detailed research findings on this exact molecule are not extensively documented in publicly available literature, its chemical properties and potential reactivity can be inferred from the well-established chemistry of its constituent parts: the halogenated oxoindoline core and the sulfonyl chloride functionality.

The sulfonyl chloride group at the 5-position of the oxoindoline ring provides a reactive site for further synthetic modifications, primarily for the synthesis of a diverse range of sulfonamide derivatives. The combination of the trichlorinated oxoindoline core with the sulfonyl chloride functional group makes this compound a potentially valuable intermediate for the synthesis of novel, highly functionalized molecules with potential applications in drug discovery and materials science.

To provide a clearer understanding of the properties of related compounds, the following data tables for "3,3-dichloro-2-oxoindoline-5-sulfonyl chloride" and "2-oxoindoline-5-sulfonyl chloride" are presented.

Physicochemical Properties of 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₃NO₃S |

| Molecular Weight | 300.5 g/mol |

| IUPAC Name | 3,3-dichloro-2-oxo-1H-indole-5-sulfonyl chloride |

| CAS Number | 93783-15-4 |

Physicochemical Properties of 2-Oxoindoline-5-sulfonyl chloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol |

| IUPAC Name | 2-oxo-1,3-dihydroindole-5-sulfonyl chloride |

| CAS Number | 199328-31-9 |

Structure

3D Structure

Properties

IUPAC Name |

3,3,7-trichloro-2-oxo-1H-indole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl4NO3S/c9-5-2-3(17(12,15)16)1-4-6(5)13-7(14)8(4,10)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHKHQNZSLWVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(C(=O)N2)(Cl)Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3,3,7 Trichloro 2 Oxoindoline 5 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is a highly versatile functional group, primarily serving as a potent electrophile at the sulfur atom. It is a precursor to a wide array of sulfur-containing compounds and can participate in nucleophilic substitution, radical processes, and cycloaddition reactions. rsc.org

Nucleophilic Substitution at the Sulfonyl Sulfur

Nucleophilic substitution is the most characteristic reaction of aryl sulfonyl chlorides. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution mechanism (Sₙ2-S).

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, providing straightforward access to sulfonamides. rsc.org This transformation involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base or an excess of the amine. This reaction is highly efficient for producing complex sulfonamides from various heterocyclic amines. rsc.org

The general reaction is as follows: Ar-SO₂Cl + 2 R¹R²NH → Ar-SO₂NR¹R² + [R¹R²NH₂]⁺Cl⁻

While less common, sulfonyl chlorides can also be converted to sulfinates. For instance, the reduction of sulfonyl chlorides using reagents like sodium sulfite (B76179) can yield the corresponding sodium sulfinate salts. nih.gov These sulfinates are valuable intermediates themselves, capable of undergoing further transformations.

| Reaction Type | Nucleophile | Product | General Conditions |

| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamide | Basic conditions (e.g., pyridine, triethylamine) or excess amine |

| Sulfinate Formation | Sodium Sulfite | Sodium Sulfinate | Aqueous solution |

The sulfonyl chloride group can be reduced to lower oxidation states of sulfur, most notably to thiols (mercaptans) or their corresponding disulfides. A variety of reducing agents can accomplish this transformation.

Common methods include:

Catalytic Hydrogenation: Aryl sulfonyl chlorides can be hydrogenated to aryl thiols using hydrogen gas under moderate pressure in the presence of a palladium catalyst and a mild base to neutralize the HCl byproduct. researchgate.netwikipedia.org

Stoichiometric Reductants: Reagents such as zinc and acid, or triphenylphosphine (B44618) in toluene, are effective for the reduction of sulfonyl chlorides to the corresponding thiols. juniperpublishers.combeilstein-journals.org The use of phosphines offers a mild and efficient route. beilstein-journals.org

These reductive processes provide an important pathway for introducing the thiol functional group into an aromatic system, starting from the more readily accessible sulfonyl chloride.

| Reducing Agent | Product | Typical Conditions | Ref. |

| H₂ / Palladium Catalyst | Thiol | Moderate H₂ pressure, presence of a mild base | researchgate.netwikipedia.org |

| Triphenylphosphine | Thiol | Toluene, elevated temperature | juniperpublishers.combeilstein-journals.org |

| Zinc / Acid | Thiol | Acetic or sulfuric acid | researchgate.net |

Radical Reactions of Sulfonyl Chlorides

Aryl sulfonyl chlorides are effective precursors for sulfonyl radicals (Ar-SO₂•) through single-electron transfer (SET) processes, often initiated by metal catalysts or photoredox catalysis. rsc.orgmasterorganicchemistry.com These radicals can engage in a variety of transformations.

Chlorosulfonylation: In an atom transfer radical addition (ATRA) process, a sulfonyl radical can add to an alkyne or alkene. Subsequent chlorine atom transfer from another molecule of the sulfonyl chloride or a metal-chloride complex yields a β-chlorovinylsulfone or β-chloroalkylsulfone. rsc.orgresearchgate.net Copper-catalyzed systems are particularly effective for the chlorosulfonylation of alkynes. researchgate.net

Sulfonylation: Under reductive conditions where a hydrogen atom donor is present, the addition of the sulfonyl radical to an alkene can be followed by a hydrogen atom transfer, resulting in the net hydrosulfonylation of the double bond. masterorganicchemistry.com This process can be achieved using visible-light photoredox catalysis in the presence of a suitable hydrogen atom donor like tris(trimethylsilyl)silane. masterorganicchemistry.com

Sulfenylation: While less direct, sulfonyl chlorides can be utilized as sources for sulfenyl species under specific reductive conditions, although this is a less common pathway compared to sulfonylation. rsc.org

Reactivity of the Trichloro-2-oxoindoline Core

The 3,3,7-trichloro-2-oxoindoline core possesses significant reactivity centered at the C3 position, which bears a geminal dichloro group. This structural feature makes it a valuable precursor, particularly for the synthesis of spirooxindoles, a class of compounds with significant biological activity. nih.govnih.gov

The gem-dichloro group at C3 behaves as a masked carbonyl. It is susceptible to hydrolysis, which would convert the 3,3-dichloro-2-oxoindoline into the corresponding isatin (B1672199) (indole-2,3-dione). Isatins are widely used building blocks in heterocyclic synthesis. nih.gov

A primary application of 3,3-dichloro-2-oxindoles is in the construction of spirocyclic systems. The two chlorine atoms at the C3 position can be displaced in a stepwise or concerted manner by bidentate nucleophiles. For example, reaction with a dinucleophile like a 1,2- or 1,3-diamine or amino alcohol can lead to the formation of a new five- or six-membered heterocyclic ring spiro-fused at the C3 position of the oxindole (B195798) core.

Furthermore, the reactivity of the C3 position allows for the synthesis of other 3,3-disubstituted oxindoles. For instance, isatins, which can be derived from the 3,3-dichloro core, undergo iodine-catalyzed ketalization with alcohols to yield 3,3-dialkoxy-2-oxindoles. mdpi.com The 3,3-dichloro-2-oxoindole scaffold itself can be prepared through various methods, including the chlorooxidation of indoles using hypervalent iodine reagents or the dichlorination of isatin-3-hydrazones with reagents like (dichloroiodo)benzene. rsc.orgrsc.org

The 7-chloro substituent on the aromatic ring is a typical aryl halide and is generally unreactive towards nucleophilic aromatic substitution unless strongly activated. Its presence primarily exerts an electronic influence on the reactivity of the oxindole system.

Halogen-Mediated Transformations and Halogen Migration Phenomena

While specific studies on halogen migration, such as the "halogen dance," for 3,3,7-trichloro-2-oxoindoline-5-sulfonyl chloride are not extensively documented, the general principles of such rearrangements in halogenated aromatic and heteroaromatic systems offer a predictive framework. The halogen dance is a base-catalyzed intramolecular migration of a halogen atom to a more thermodynamically stable position, typically facilitated by the formation of an intermediate aryl or heteroaryl anion.

In the context of the trichloro-oxoindoline core, the presence of multiple electron-withdrawing chlorine atoms and the sulfonyl chloride group would significantly influence the acidity of the aromatic protons. A strong base could potentially deprotonate one of the available positions on the benzene (B151609) ring, initiating a halogen migration. However, the high degree of chlorination might also render the system susceptible to other base-mediated reactions, such as nucleophilic aromatic substitution or ring-opening pathways, which could compete with or preclude a halogen dance rearrangement. The specific regiochemistry and feasibility of such a transformation would be contingent on the relative stability of the potential anionic intermediates, a factor governed by the cumulative electronic effects of all substituents.

Functionalization at Specific Positions (e.g., C3, N1, C5) of the Oxoindoline Ring

The reactivity of the oxoindole scaffold is characterized by several key positions amenable to functionalization. The unique substitution pattern of this compound, however, imposes significant electronic and steric constraints that modulate the reactivity at each site.

C3 Position: The geminal dichloro substitution at the C3 position renders this carbon highly electrophilic. It is susceptible to nucleophilic attack, which can lead to the displacement of one or both chlorine atoms. This reactivity is a cornerstone of the synthetic utility of 3,3-dichlorooxindoles, allowing for the introduction of a wide array of substituents. The additional chlorine at C7 and the sulfonyl chloride at C5, both being electron-withdrawing, would further enhance the electrophilicity of the C3 carbon, making it even more prone to nucleophilic substitution.

N1 Position: The nitrogen atom of the oxoindole ring is a nucleophilic center and can readily undergo reactions such as N-alkylation and N-acylation. The presence of three electron-withdrawing chlorine atoms and a sulfonyl chloride group would decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. Consequently, more forcing reaction conditions or the use of stronger electrophiles might be necessary to achieve functionalization at the N1 position compared to less substituted oxoindoles.

C5 Position: The sulfonyl chloride group at the C5 position is a highly reactive electrophilic handle. It readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters, respectively. This reaction is a robust and widely employed transformation in medicinal and materials chemistry. The trichloro-substituted oxoindole core acts as a large, electron-withdrawing substituent on the benzenesulfonyl chloride moiety, which is expected to enhance the electrophilicity of the sulfur atom, thus facilitating nucleophilic attack.

Table 1: Predicted Reactivity at Key Positions

| Position | Type of Reactivity | Expected Influence of Substituents | Potential Transformations |

| C3 | Electrophilic | Enhanced by electron-withdrawing Cl and SO₂Cl groups | Nucleophilic substitution of one or both Cl atoms |

| N1 | Nucleophilic | Diminished by electron-withdrawing Cl and SO₂Cl groups | N-alkylation, N-acylation (may require stronger reagents) |

| C5 | Electrophilic (at Sulfur) | Enhanced by the electron-withdrawing trichloro-oxoindoline core | Sulfonamide, sulfonate, and thioester formation |

Ring-Opening and Rearrangement Pathways of Indoline (B122111)/Oxoindoline Derivatives

The oxoindole ring system can undergo a variety of ring-opening and rearrangement reactions, often promoted by strong acids, bases, or specific reagents. For this compound, the high degree of halogenation is anticipated to play a significant role in these transformations.

Under basic conditions, nucleophilic attack at the C2 carbonyl carbon can initiate ring-opening of the lactam. The stability of the resulting intermediate and the subsequent reaction pathway would be influenced by the electronic nature of the substituents. The presence of three chlorine atoms would stabilize anionic intermediates, potentially facilitating ring cleavage.

Acid-catalyzed rearrangements, such as the Beckmann rearrangement of the corresponding oxime, are also conceivable. However, the electronic effects of the chlorine and sulfonyl chloride substituents would likely impact the migratory aptitude of the aryl and alkyl groups attached to the C3 position. Furthermore, Lewis acid-mediated rearrangements of 3,3-dichlorooxindoles can lead to ring-expanded quinoline (B57606) structures. The specific conditions and the nature of the Lewis acid would be critical in directing the outcome of such a rearrangement for the trichloro-substituted substrate.

Interplay and Synergistic Reactivity between the Sulfonyl Chloride and Trichloro-Oxoindoline Moieties

The trichloro-oxoindoline scaffold acts as a powerful electron-withdrawing group on the benzene ring, which in turn enhances the electrophilicity of the sulfonyl chloride at the C5 position. This makes the sulfur atom more susceptible to nucleophilic attack, potentially increasing the rate of sulfonylation reactions compared to a simple benzenesulfonyl chloride.

Mechanistic Investigations of Reactions Involving 3,3,7 Trichloro 2 Oxoindoline 5 Sulfonyl Chloride

Mechanistic Pathways of Sulfonylation and Sulfonyl Chloride Reactions

The sulfonylation reactions of sulfonyl chlorides, in general, can proceed through a variety of mechanistic pathways, the nature of which is heavily influenced by the substrate, nucleophile, solvent, and reaction conditions. These pathways can be broadly categorized into radical, ionic, concerted, and dissociative mechanisms.

Radical Mechanisms and Radical Anion Intermediates

Radical mechanisms in sulfonyl chloride reactions are often initiated by light, heat, or a radical initiator. These reactions involve homolytic cleavage of the sulfur-chlorine bond, leading to the formation of a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). The sulfonyl radical can then participate in a variety of propagation steps, such as addition to unsaturated bonds or hydrogen abstraction.

The formation of radical anion intermediates is another possibility, particularly in reactions involving electron transfer processes. A nucleophile could, in principle, donate an electron to the sulfonyl chloride, forming a transient radical anion [RSO₂Cl]⁻•. This intermediate could then fragment to produce a sulfonyl radical and a chloride anion. While these radical pathways are well-established for certain classes of sulfonyl chlorides, their specific relevance to the reactions of 3,3,7-trichloro-2-oxoindoline-5-sulfonyl chloride has not been experimentally demonstrated in available literature.

Ionic, Concerted, and Dissociative Mechanisms

Ionic mechanisms are more common for the reactions of sulfonyl chlorides with nucleophiles. These pathways typically involve the attack of the nucleophile on the electrophilic sulfur atom. This can occur through a few distinct routes:

Concerted Mechanism (SN2-like): In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This is analogous to the SN2 mechanism at a carbon center. The transition state involves a pentacoordinate sulfur species.

Dissociative Mechanism (SN1-like): This mechanism would involve the slow, rate-determining heterolytic cleavage of the S-Cl bond to form a highly reactive sulfonyl cation (RSO₂⁺) and a chloride ion. The sulfonyl cation would then be rapidly attacked by the nucleophile. This pathway is generally less common for sulfonyl chlorides compared to their carboxylic acid chloride counterparts due to the instability of the sulfonyl cation.

The specific pathway followed by this compound would depend on factors such as the strength of the nucleophile and the polarity of the solvent. Strong nucleophiles and less polar solvents would likely favor a concerted mechanism, while highly polar, ionizing solvents could potentially favor a more dissociative pathway.

Understanding Regioselectivity and Stereoselectivity in Oxoindoline Functionalization

Stereoselectivity would become a critical consideration if the reaction creates a new chiral center. For example, if a nucleophile attacks the sulfonyl chloride and a subsequent reaction occurs at the C3 position of the oxoindoline, the stereochemical outcome would depend on the reaction mechanism and the steric hindrance posed by the existing substituents. Without specific experimental data for reactions involving this compound, any discussion of regioselectivity and stereoselectivity remains speculative.

Kinetic Studies and Determination of Rate-Limiting Steps and Reaction Rate Determinants

Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-limiting steps, and understanding the factors that influence the reaction rate. For a typical sulfonylation reaction, a kinetic study might involve monitoring the disappearance of the sulfonyl chloride or the appearance of the product over time under various conditions (e.g., changing reactant concentrations, temperature, or solvent).

The rate law derived from such studies can provide strong evidence for a particular mechanism. For example, a second-order rate law (first order in both the sulfonyl chloride and the nucleophile) would be consistent with a concerted (SN2-like) mechanism. Conversely, a first-order rate law (dependent only on the concentration of the sulfonyl chloride) would suggest a dissociative (SN1-like) mechanism where the initial cleavage of the S-Cl bond is the slow, rate-limiting step.

Factors that would be expected to influence the reaction rate of this compound include:

The nature of the nucleophile: Stronger nucleophiles would be expected to react faster in a concerted mechanism.

Solvent polarity: Polar, protic solvents might stabilize the transition state and departing chloride ion, potentially accelerating the reaction.

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate.

However, in the absence of specific kinetic data for this compound, a definitive determination of its rate-limiting steps and reaction rate determinants is not possible.

Spectroscopic and Structural Elucidation Techniques for Oxoindoline Sulfonyl Chlorides

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data (¹H NMR, ¹³C NMR, or 2D NMR) for 3,3,7-trichloro-2-oxoindoline-5-sulfonyl chloride has been found in the public domain.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Analysis

To perform this analysis, one would need to acquire ¹H and ¹³C NMR spectra of the compound. For the ¹H NMR spectrum, one would expect to observe signals corresponding to the aromatic protons and the N-H proton of the oxoindoline ring. The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the three chlorine atoms and the sulfonyl chloride group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon at the 3-position, and the carbons of the aromatic ring. Without experimental spectra, any discussion of specific chemical shifts or coupling patterns would be purely speculative.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, helping to assign the aromatic protons relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the theoretical molecular weight is known, no experimental high-resolution mass spectrometry (HRMS) data or fragmentation patterns for this compound are available. HRMS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also be expected to show a characteristic isotopic pattern due to the presence of four chlorine atoms. Analysis of the fragmentation pattern would provide further structural confirmation by identifying the characteristic losses of fragments such as SO₂, Cl, or CO.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. This technique is the definitive method for determining the solid-state structure of a molecule. An X-ray crystal structure would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, including the conformation of the oxoindoline ring system and the geometry of the sulfonyl chloride group. It would also reveal details about intermolecular interactions, such as hydrogen bonding or stacking, in the crystal lattice.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

No published IR or UV-Vis spectra for this compound could be located.

Infrared (IR) Spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond, the carbonyl (C=O) group of the lactam, the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride, and various vibrations associated with the substituted aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy would provide information about the electronic transitions within the molecule. The spectrum would show absorption maxima corresponding to the energy required to promote electrons to higher energy orbitals, which is characteristic of the chromophore system of the substituted oxoindoline core.

Computational Chemistry Approaches Applied to Oxoindoline Sulfonyl Chloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate the fundamental properties of organic molecules, including oxoindole derivatives. semanticscholar.org

A fundamental application of DFT is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. This calculation finds the most stable conformation of reactants, reaction intermediates, and final products. By calculating the energies of these optimized structures, an energetic profile for a proposed reaction pathway can be constructed.

For instance, in studies of oxindole (B195798) cyclization reactions, DFT calculations have been employed to map out the energy landscape. jst.go.jpresearchgate.net This involves optimizing the geometry of the starting materials, any intermediates that may form, the transition state, and the final oxindole product. The difference in energy between reactants and products indicates whether a reaction is thermodynamically favorable (exothermic or endothermic). These calculations are crucial for understanding reaction feasibility and predicting the stability of the molecules involved. jst.go.jp

Table 1: Illustrative Energetic Profile Data from DFT Calculations This table represents the type of data generated from DFT calculations for a hypothetical reaction pathway involving an oxoindoline system. The values are for illustrative purposes only.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State 1 | +25.4 |

| Intermediate | Intermediate Species | -5.2 |

| TS2 | Transition State 2 | +15.8 |

| Products | Final Products | -18.7 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile).

DFT calculations are used to determine the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. semanticscholar.org For a molecule like 3,3,7-trichloro-2-oxoindoline-5-sulfonyl chloride, FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack.

Table 2: Example of FMO Data from DFT Calculations for an Oxoindole Derivative This table illustrates typical output from an FMO analysis. Values are conceptual.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -7.20 | Electron-donating capability |

| LUMO Energy | -1.38 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.82 | Chemical stability and reactivity |

A transition state (TS) is the highest-energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. researchgate.net Locating the precise geometry and energy of a transition state is crucial for understanding reaction mechanisms and calculating reaction rates. DFT calculations are a primary tool for this purpose.

A transition state is identified computationally as a first-order saddle point on the potential energy surface, which is confirmed by a frequency analysis that shows exactly one imaginary frequency corresponding to the motion along the reaction path. jst.go.jp By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) of the reaction can be determined. This allows chemists to compare different possible reaction pathways and predict which one is kinetically favored. jst.go.jpresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are particularly valuable for studying the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like a protein. acs.org

For oxoindole derivatives designed as enzyme inhibitors, MD simulations can assess the stability of the ligand-protein complex. acs.orgmdpi.com Starting from a docked pose, the simulation tracks the atomic motions over nanoseconds, providing insights into how the molecule adapts its conformation within the binding site and the persistence of key intermolecular interactions like hydrogen bonds. Parameters such as the Root Mean Square Deviation (RMSD) are monitored to evaluate the stability of the complex over the simulation time. mdpi.com

Table 3: Typical Parameters Analyzed in MD Simulations of Ligand-Protein Complexes This table shows common metrics used to evaluate the results of MD simulations.

| Parameter | Description |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein or ligand atoms from a reference structure, indicating structural stability. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the system. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, identifying key stabilizing interactions. |

| Interaction Energy | Calculates the binding energy between the ligand and the protein, assessing the strength of the association. |

Computational Studies on Reaction Selectivity (Regio-, Chemo-, Stereo-) and Mechanistic Insights

Many chemical reactions can yield multiple products. Computational chemistry, particularly DFT, is instrumental in predicting and explaining reaction selectivity (regio-, chemo-, and stereoselectivity). By calculating the activation energies for all possible reaction pathways, the kinetically preferred product can be identified as the one formed via the lowest energy barrier.

For example, in cycloaddition reactions involving oxindole-based compounds, different orientations of the reactants can lead to various regio- and stereoisomers. Theoretical studies can model the transition states for each possible outcome. The calculated energy differences between these competing transition states can explain the experimentally observed product distribution and provide deep mechanistic insights that guide the development of more selective synthetic methods. jst.go.jp

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational wavenumbers) for Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman). nih.gov

The process involves first optimizing the molecular geometry and then performing calculations to determine the magnetic shielding tensors for NMR or the vibrational modes and their frequencies. The predicted spectra are then compared to the experimental spectra of a newly synthesized compound. A strong correlation between the calculated and observed data provides high confidence in the proposed chemical structure. nih.govmdpi.com This is particularly useful for complex molecules where spectral assignment can be ambiguous.

Table 4: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This table demonstrates how theoretical data is compared against experimental results for structure validation. Values are hypothetical for an oxoindole system.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 (C=O) | 175.8 | 176.2 | -0.4 |

| C3a | 128.5 | 128.9 | -0.4 |

| C4 | 122.1 | 122.5 | -0.4 |

| C5 | 130.3 | 130.1 | +0.2 |

| C6 | 124.9 | 125.0 | -0.1 |

| C7 | 110.5 | 110.9 | -0.4 |

| C7a | 143.2 | 143.0 | +0.2 |

Synthetic Applications and Derivatization Strategies of 3,3,7 Trichloro 2 Oxoindoline 5 Sulfonyl Chloride

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride scaffold is a prime candidate for use as a versatile building block in the synthesis of complex molecules, particularly in medicinal chemistry. The oxoindoline core is a privileged structure found in numerous biologically active compounds. The addition of a reactive sulfonyl chloride handle at the C5-position and chlorine atoms at the C3 and C7 positions provides multiple, distinct sites for chemical modification.

Derivatives of the closely related 2-oxoindoline-5-sulfonyl chloride have been identified as key intermediates in the synthesis of potent inhibitors for enzymes like Bruton's Tyrosine Kinase (BTK), which is a target in the treatment of certain cancers and autoimmune disorders. The sulfonyl chloride group serves as an anchor point for introducing diverse side chains via sulfonamide bond formation, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). The chlorine atoms on the subject compound further enhance its utility. The gem-dichloro group at the C3 position can be a precursor for spirocyclization or can be transformed into other functional groups, while the C7-chloro atom modifies the electronic properties of the aromatic ring and can potentially participate in cross-coupling reactions.

Synthesis of Advanced Polycyclic Oxoindoline Derivatives and Spirocyclic Systems

The spiro-oxindole ring system is a distinguished heterocyclic motif that forms the core of many biologically active natural products and synthetic molecules. clockss.org The unique three-dimensional architecture of spirocycles makes them attractive scaffolds for drug discovery. The C3-dichloro functionality of this compound makes it an intriguing starting material for accessing advanced spirocyclic and polycyclic systems.

One potential strategy involves the reaction of the C3-dichoro group with bidentate nucleophiles, such as 1,2-diols or 1,2-diamines, to form spiro-ketal or spiro-aminal structures, respectively. Alternatively, the C3 position can be functionalized to participate in cyclization reactions. For instance, conversion to a 3-monochloro-3-aryl derivative could be followed by an intramolecular Heck reaction to forge a new ring system.

While direct examples using the title compound are not available, the general synthesis of spirocyclic oxindoles often involves Michael addition reactions of β-enaminones to 3-cyanomethylidene-2-oxindoles, leading to complex hexahydroquinoline fragments fused in a spiro manner to the oxoindoline core. clockss.org This highlights the broad interest and established methodologies for constructing such complex architectures from oxoindole precursors.

Table 1: Potential Strategies for Spirocycle Synthesis

| Starting Material | Reagent/Reaction Type | Potential Product Class |

| This compound | Ethane-1,2-diol | Spiro-dioxolane oxoindoline |

| This compound | Benzene-1,2-diamine | Spiro-dihydroquinoxaline oxoindoline |

| This compound | Malononitrile (with base) | Spiro-cyclopropane oxoindoline |

Formation of Sulfonamide Derivatives and their Further Chemical Transformations

The most direct and widely utilized reaction of a sulfonyl chloride is its coupling with a primary or secondary amine to form a stable sulfonamide linkage. smolecule.comnih.gov This reaction is fundamental to the utility of this compound as a synthetic intermediate. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

This reaction allows for the introduction of a vast array of functional groups and structural motifs onto the oxoindoline scaffold. The resulting sulfonamides are not merely endpoints; they are often intermediates for further chemical transformations. For example, a primary sulfonamide (derived from ammonia) can undergo N-alkylation. If the amine used for the initial coupling contains other reactive groups, such as an alkyne or an azide (B81097), these can be used in subsequent reactions like cycloadditions to build more complex heterocyclic systems. nih.gov Research on 8-hydroxyquinoline-5-sulfonyl chloride has shown its reaction with various amines containing acetylene (B1199291) moieties to create sulfonamides that are precursors to 1,2,3-triazole hybrids. nih.gov

Table 2: Illustrative Synthesis of Sulfonamide Derivatives

| Amine Reactant | Resulting Sulfonamide Derivative | Potential Subsequent Transformation |

| Propargylamine | N-(prop-2-yn-1-yl)-3,3,7-trichloro-2-oxoindoline-5-sulfonamide | Azide-alkyne cycloaddition to form a triazole |

| Piperidine | 1-((3,3,7-trichloro-2-oxoindolin-5-yl)sulfonyl)piperidine | No simple transformation |

| Aniline (B41778) | N-phenyl-3,3,7-trichloro-2-oxoindoline-5-sulfonamide | Aromatic substitution on the N-phenyl ring |

| 3-aminopropan-1-ol | N-(3-hydroxypropyl)-3,3,7-trichloro-2-oxoindoline-5-sulfonamide | Oxidation of alcohol to acid; O-alkylation |

Development of Novel Heterocyclic Scaffolds Bearing Oxoindoline and Sulfonyl Moieties

The combination of the oxoindoline core and the versatile sulfonyl group enables the development of entirely new heterocyclic scaffolds. Modern synthetic strategies often involve "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link different molecular fragments. nih.gov

A synthetic pathway could begin with the reaction of this compound with an amine bearing a terminal alkyne, such as propargylamine. The resulting acetylenic sulfonamide is a versatile intermediate. Separately, an organic azide can be prepared or purchased. The reaction of the acetylenic sulfonamide with the organic azide in the presence of a copper catalyst would yield a novel hybrid molecule containing a 1,2,3-triazole ring that links the oxoindoline-sulfonamide core to another chemical moiety. nih.gov This strategy allows for the modular construction of large and diverse chemical libraries, which is a powerful approach in the search for new therapeutic agents. Such hybrid molecules, combining the structural features of oxindoles, sulfonamides, and triazoles, represent novel chemical matter with the potential for unique biological activities. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The synthesis of complex halogenated heterocycles often involves multi-step processes that utilize hazardous reagents and generate significant waste. Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the synthesis of halogenated oxoindoline sulfonyl chlorides like 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride.

Green Chemistry Approaches:

The principles of green chemistry offer a roadmap for developing more sustainable synthetic protocols. sjp.ac.lksjp.ac.lk For the synthesis of oxindole (B195798) derivatives, this includes the use of greener solvents like water, ionic liquids, or deep eutectic solvents, which can replace hazardous organic solvents and simplify work-up procedures. sjp.ac.lk Additionally, the use of alternative energy sources such as microwave irradiation or visible-light photoredox catalysis can lead to faster reactions and reduced energy consumption. sjp.ac.lk For instance, one-pot multicomponent reactions, a hallmark of green chemistry, could be designed to construct the oxindole core with the desired halogenation pattern in a single, efficient step. nih.gov

Continuous Flow Methods:

Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. azolifesciences.combioprocessonline.com This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. azolifesciences.comnih.gov For the synthesis of halogenated oxoindoline sulfonyl chlorides, a continuous flow process could enable the safe in-situ generation and use of hazardous reagents, such as chlorinating or sulfonating agents. nih.gov The modular nature of flow reactors also allows for the telescoping of multiple reaction steps, eliminating the need for intermediate purification and reducing solvent waste. acs.org The development of a continuous flow route for the synthesis of trifluoromethylated N-fused heterocycles has demonstrated the potential of this technology for preparing complex halogenated compounds. acs.org

| Technology | Potential Advantage for Halogenated Oxoindoline Sulfonyl Chloride Synthesis |

| Green Solvents | Reduced environmental impact and simplified purification. sjp.ac.lk |

| Microwave/Visible-Light | Accelerated reaction rates and lower energy consumption. sjp.ac.lk |

| Continuous Flow | Enhanced safety, scalability, and process control. azolifesciences.comnih.gov |

| Multi-component Reactions | Increased efficiency and atom economy. nih.gov |

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the development of novel catalysts will be crucial for unlocking the full synthetic potential of this compound.

Enhanced Selectivity:

The presence of multiple reactive sites in this compound necessitates the development of highly selective catalysts. For example, catalysts that can differentiate between the various chlorine atoms on the oxindole ring would enable regioselective functionalization. Transition metal catalysts, such as those based on copper or bismuth, have shown promise in the selective synthesis of oxindole derivatives. nih.govacs.org The development of catalysts that can control the outcome of reactions involving the sulfonyl chloride group, such as directing nucleophilic attack to either the sulfur atom or the oxindole core, will also be a key area of research.

Asymmetric Catalysis:

The creation of chiral centers is a fundamental goal in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. nih.gov Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral oxindole derivatives. nih.govnih.gov Future research could focus on the development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, for the asymmetric transformation of this compound. mdpi.comrsc.org This could involve, for example, the asymmetric alkylation or allylation at the C3 position of the oxindole ring, leading to the synthesis of enantioenriched compounds with potential biological activity. nih.gov

| Catalysis Type | Potential Application |

| Transition Metal Catalysis | Regioselective functionalization of the oxindole core. nih.gov |

| Organocatalysis | Asymmetric transformations to create chiral centers. nih.gov |

| Asymmetric Catalysis | Enantioselective synthesis of biologically active derivatives. nih.govnih.gov |

Exploration of Novel Reactivity Patterns

The unique electronic and steric properties conferred by the trichloro-substitution pattern on the oxindole ring, combined with the reactivity of the sulfonyl chloride group, suggest that this compound may exhibit novel and unprecedented reactivity. Future research should aim to explore these uncharted chemical pathways.

The sulfonyl chloride group is a versatile functional group that can participate in a wide range of transformations, including nucleophilic substitution to form sulfonamides and related derivatives. smolecule.commagtech.com.cn The electron-withdrawing nature of the three chlorine atoms and the oxo group is expected to influence the reactivity of the sulfonyl chloride, potentially leading to new reaction pathways. Research could investigate cycloaddition reactions, radical-mediated transformations, and transition-metal-catalyzed cross-coupling reactions involving the sulfonyl chloride moiety. Furthermore, the halogen atoms themselves can serve as handles for further functionalization through reactions such as halogen-dance reactions or cross-coupling processes. mdpi.com

Integration with Automation and Flow Chemistry

The integration of automation and flow chemistry is revolutionizing the field of chemical synthesis, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netresearchgate.net

Scalable Synthesis:

Flow chemistry is particularly well-suited for the scalable synthesis of pharmaceutical intermediates and APIs. bioprocessonline.comnih.gov By developing a continuous flow process for the synthesis of this compound, it would be possible to produce this compound on a larger scale in a safe and efficient manner. azolifesciences.com The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities compared to batch processes. pharmasalmanac.com

High-Throughput Screening:

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, thereby accelerating the discovery of new reactions and the optimization of existing ones. researchgate.netoxfordglobal.com By employing high-throughput screening techniques, researchers can quickly identify optimal conditions for the transformation of this compound into a diverse range of derivatives. nih.gov This approach, combined with automated purification and analysis, can significantly shorten the timeline for the discovery and development of new chemical entities. innovationnewsnetwork.com The use of machine learning algorithms to analyze the large datasets generated from high-throughput screening can further enhance the efficiency of the discovery process by predicting reaction outcomes and suggesting new experiments. researchgate.net

| Technology | Application | Benefit |

| Flow Chemistry | Scalable synthesis of the target compound. bioprocessonline.com | Increased safety, efficiency, and throughput. azolifesciences.comnih.gov |

| Automation | High-throughput screening of reactions. researchgate.net | Accelerated discovery and optimization of new transformations. oxfordglobal.com |

| Machine Learning | Predictive modeling of reaction outcomes. researchgate.net | More efficient exploration of chemical space. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary routes are documented:

- Thionyl Chloride-Mediated Chlorination : Conversion of the corresponding sulfonic acid using thionyl chloride (SOCl₂), which is efficient for acyl chloride formation under reflux conditions .

- Chlorosulfonic Acid Route : Direct sulfonation/chlorination using chlorosulfonic acid at controlled temperatures (0°C to room temperature), yielding the sulfonyl chloride with minimal by-products .

- Key Considerations : Thionyl chloride offers higher purity (>95% by GC), while chlorosulfonic acid may require post-synthesis purification (e.g., ice-water quenching and filtration) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and chlorine positioning .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 261.50 g/mol for analogous dichloro derivatives) .

- Elemental Analysis : Ensures stoichiometric consistency, particularly for chlorine and sulfur content .

- Chromatography (TLC/HPLC) : Monitors reaction progress and purity (>95% by GC) .

Q. How does the reactivity of the sulfonyl chloride group compare to other acylating agents in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group exhibits higher electrophilicity compared to standard acyl chlorides due to electron-withdrawing chlorine atoms, facilitating reactions with amines, alcohols, and thiols. For example:

- Amine Reactions : Forms sulfonamides under mild conditions (e.g., room temperature with triethylamine as a base) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to avoid hydrolysis .

- Moisture Control : Use desiccants and avoid aqueous environments, as sulfonyl chlorides hydrolyze rapidly to sulfonic acids .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing and transfer .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize polychlorinated by-products during synthesis?

- Methodological Answer :

- Temperature Control : Gradual warming (e.g., 0°C → room temperature) reduces uncontrolled exothermic side reactions .

- Stoichiometry : Use a 1.1:1 molar ratio of sulfonic acid to chlorinating agent (SOCl₂ or ClSO₃H) to limit excess reagent side reactions .

- Purification Strategies : Column chromatography or recrystallization isolates the target compound from di-/trichlorinated impurities .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (e.g., via Gaussian) with experimental data to identify discrepancies in regiochemistry .

- Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled compounds to validate spectral assignments .

- X-ray Crystallography : Resolves ambiguities in molecular geometry, especially for chlorine positioning .

Q. What mechanistic insights explain the regioselectivity observed in sulfonylation reactions?

- Methodological Answer :

- Electronic Effects : Chlorine atoms at the 3,7-positions deactivate the indoline ring, directing sulfonyl chloride substitution to the electron-deficient 5-position .

- Steric Factors : Bulky nucleophiles (e.g., aryl amines) favor para-substitution due to reduced steric hindrance .

- Catalytic Effects : DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by stabilizing intermediates .

Q. How does the compound’s stability under varying pH and temperature impact its use in multi-step syntheses?

- Methodological Answer :

- pH Sensitivity : Hydrolyzes rapidly in basic conditions (pH > 8), limiting its use in aqueous reactions. Acidic or neutral conditions (pH 2–6) are preferred .

- Thermal Stability : Decomposes above 60°C, necessitating low-temperature steps (<40°C) in prolonged reactions .

- Compatibility : Avoid protic solvents (e.g., water, alcohols) in downstream reactions to preserve the sulfonyl chloride group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.